2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide
Description
The compound 2-(2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3-thiazol-4-yl)-N-(1,3-thiazol-2-yl)acetamide features a bifunctional thiazole scaffold with a sulfanyl-linked 4-fluorophenyl-2-oxoethyl substituent and an N-(1,3-thiazol-2-yl)acetamide moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the dual thiazole rings may facilitate π-π stacking and hydrogen bonding in biological systems .
Properties
IUPAC Name |
2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O2S3/c17-11-3-1-10(2-4-11)13(21)9-25-16-19-12(8-24-16)7-14(22)20-15-18-5-6-23-15/h1-6,8H,7,9H2,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDPKHSCRVQFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of F5084-0356 are currently unknown. The compound belongs to the thiazole class of molecules, which are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects. The compound’s fluorophenyl group may interact with target proteins, while the thiazole ring could participate in hydrogen bonding and aromatic interactions.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that F5084-0356 affects multiple pathways
Pharmacokinetics
The pharmacokinetic properties of F5084-0356 are currently unknown. Understanding the pharmacokinetics of a drug is crucial for predicting its absorption, distribution, metabolism, and excretion (adme) properties. These properties influence the drug’s bioavailability, or the proportion of the drug that enters the circulation and can have an active effect.
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that F5084-0356 has multiple effects at the molecular and cellular levels.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-[2-({2-[(4-Fluorophenyl)Amino]-2-Oxoethyl}Sulfanyl)-1,3-Thiazol-4-yl]Acetamide
- Key Differences : The acetamide nitrogen is substituted with a 4-fluorophenyl group instead of a thiazol-2-yl group.
- However, the dual 4-fluorophenyl groups may enhance hydrophobic interactions in lipophilic binding pockets .
2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide
- Key Differences : Lacks the sulfanyl-thiazol-fluorophenyl side chain.
- Crystallographic data reveal a 61.8° dihedral angle between the dichlorophenyl and thiazole rings, suggesting conformational rigidity .
Heterocyclic Modifications
2-({4-[2-(1-Azepanyl)-2-Oxoethyl]-1,3-Thiazol-2-yl}Sulfanyl)-N-(4-Chlorophenyl)Acetamide
- Key Differences : Incorporates a 7-membered azepanyl ring and 4-chlorophenyl group.
- Implications : The azepanyl ring introduces conformational flexibility, which may improve binding to flexible enzyme active sites. The 4-chlorophenyl group’s higher electronegativity (compared to fluorine) could alter electronic interactions in redox-sensitive environments .
IWP-3 (2-[[3-(4-Fluorophenyl)-4-Oxo-6,7-Dihydrothieno[3,2-d]Pyrimidin-2-yl]Sulfanyl]-N-(6-Methyl-1,3-Benzothiazol-2-yl)Acetamide)
- Key Differences: Replaces one thiazole with a thienopyrimidine ring and substitutes the acetamide with a 6-methylbenzothiazole.
- This compound is reported as a Wnt pathway inhibitor (IC₅₀ = 0.2 µM), suggesting the parent compound’s thiazole scaffold could be optimized for similar targets .
Pharmacological Activity Comparisons
| Compound | Biological Activity (Reference) | IC₅₀/EC₅₀ | Key Structural Determinants |
|---|---|---|---|
| Target Compound | Not reported (hypothesized kinase inhibition) | N/A | Dual thiazole, 4-fluorophenyl |
| N-(4-Chlorophenyl) Azepanyl Analog | Antimicrobial (hypothesized) | N/A | Azepanyl flexibility, Cl substituent |
| IWP-3 | Wnt pathway inhibition | 0.2 µM | Thienopyrimidine core |
| Diclofenac Sodium (Reference) | Anti-inflammatory | 8 mg/kg (in vivo) | Carboxylic acid group |
- Anti-Exudative Activity: Derivatives of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide exhibit anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The parent compound’s thiazole rings may offer superior activity due to enhanced hydrogen bonding .
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